molecular formula C10H20O2 B14516153 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol CAS No. 62994-82-5

3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol

Cat. No.: B14516153
CAS No.: 62994-82-5
M. Wt: 172.26 g/mol
InChI Key: HBPPCESXPLWVER-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a hydroxymethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 2,4,4-trimethylcyclohexan-1-ol. This reaction can be carried out using formaldehyde in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the efficient formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and a basic catalyst in a continuous flow reactor to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a hydroxymethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62994-82-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-(hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h7-9,11-12H,4-6H2,1-3H3

InChI Key

HBPPCESXPLWVER-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(C1CO)(C)C)O

Origin of Product

United States

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